2-(4-Bromophenyl)-4-methylpentane-2,4-diol
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Overview
Description
2-(4-Bromophenyl)-4-methylpentane-2,4-diol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pentane chain with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the treatment of phenylacetic acid with bromine and mercuric oxide to obtain the brominated derivative . This intermediate can then be subjected to further reactions to introduce the pentane chain and hydroxyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as fractional crystallization to isolate the desired isomer . The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenyl)-4-methylpentane-2,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-(4-Bromophenyl)-4-methylpentane-2,4-dione.
Reduction: Formation of 2-(4-Phenyl)-4-methylpentane-2,4-diol.
Substitution: Formation of 2-(4-Aminophenyl)-4-methylpentane-2,4-diol.
Scientific Research Applications
2-(4-Bromophenyl)-4-methylpentane-2,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiproliferative properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-Bromophenyl)-4-methylpentane-2,4-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl groups play crucial roles in binding to these targets, influencing biological pathways and cellular processes. For example, the compound may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl moiety but differs in the presence of an acetic acid group instead of a pentane chain.
Bromazolam: A triazolobenzodiazepine with a bromine atom, used for its sedative and anxiolytic effects.
Thiazole derivatives: Compounds like [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, known for their cytotoxic activity.
Uniqueness: 2-(4-Bromophenyl)-4-methylpentane-2,4-diol is unique due to its specific combination of a bromophenyl group with a pentane chain and hydroxyl groups, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
21133-81-3 |
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Molecular Formula |
C12H17BrO2 |
Molecular Weight |
273.17 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-methylpentane-2,4-diol |
InChI |
InChI=1S/C12H17BrO2/c1-11(2,14)8-12(3,15)9-4-6-10(13)7-5-9/h4-7,14-15H,8H2,1-3H3 |
InChI Key |
VVNFRLVEGCQIMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(C)(C1=CC=C(C=C1)Br)O)O |
Origin of Product |
United States |
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